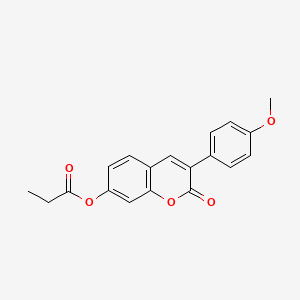

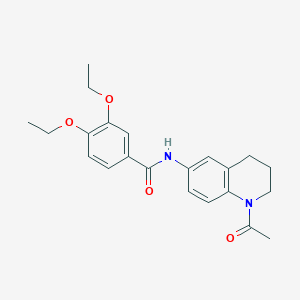

![molecular formula C27H30N4O6 B2528851 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877634-02-1](/img/structure/B2528851.png)

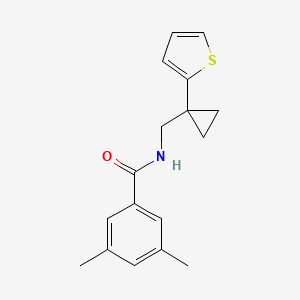

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests it could be involved in interactions with central nervous system receptors or could act as a ligand in catalytic processes.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of benzimidazole derivatives with a piperazine moiety have been synthesized and tested for H1-antihistaminic activity, indicating that the presence of an oxygen atom in the substituent attached to the benzimidazole nucleus is crucial for potent activity . Similarly, N,N'-bisoxalamides have been used to enhance catalytic activity in copper-catalyzed coupling reactions, suggesting that the oxalamide moiety in the compound of interest could play a role in catalytic processes .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophore features: a benzodioxole, a furan ring, a piperazine ring, and an oxalamide group. These features are known to contribute to the binding affinity and selectivity of ligands for various receptors. For example, N-benzylpiperazine derivatives have been evaluated for their affinity at sigma-1 receptors, with certain structural features identified as crucial for optimal receptor affinity and selectivity .

Chemical Reactions Analysis

The compound contains functional groups that could participate in various chemical reactions. The oxalamide group, for instance, could be involved in coupling reactions as seen in the synthesis of N,N'-bisoxalamides . The piperazine ring is a common moiety in pharmaceuticals and can undergo N-arylation, which is a key step in the synthesis of many drug-like molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural components suggest certain properties. The presence of aromatic rings and a piperazine moiety typically contributes to the lipophilicity of the molecule, which is important for crossing biological membranes. The oxalamide group could influence the solubility and the molecule's ability to form hydrogen bonds, affecting its interaction with biological targets and catalysts .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties. For example, derivatives of benzodioxole and piperazine have shown significant pharmacological activities, including anti-inflammatory, analgesic, and COX-2 inhibition properties, with potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020). These findings suggest the importance of exploring structurally related compounds for potential therapeutic uses.

Catalytic Activity Enhancement

N,N'-Bisoxalamides, including compounds similar in structure to the queried compound, have been reported to enhance catalytic activity in Cu-catalyzed coupling reactions (Bhunia et al., 2017). This research demonstrates the compound's potential in facilitating organic synthesis processes, particularly in pharmaceutical chemistry where coupling reactions are crucial.

Antimicrobial Activities

Research on triazole derivatives structurally related to the compound has shown antimicrobial activities, indicating the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007). This highlights the compound's relevance in addressing the growing concern over antibiotic resistance.

Adrenergic Receptor Binding

Some derivatives have been identified with potent alpha 1A/D-adrenergic receptor blocking properties (Romeiro et al., 2011), suggesting potential applications in the treatment of conditions related to adrenergic receptor activity, such as hypertension.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O6/c1-34-21-7-5-20(6-8-21)30-10-12-31(13-11-30)22(23-3-2-14-35-23)17-29-27(33)26(32)28-16-19-4-9-24-25(15-19)37-18-36-24/h2-9,14-15,22H,10-13,16-18H2,1H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJDHAXABFGDHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

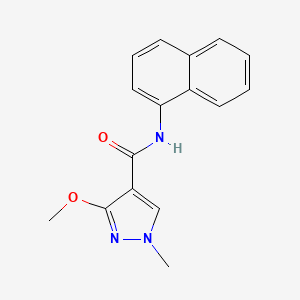

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

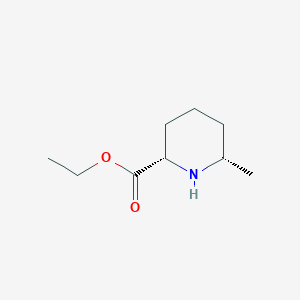

![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)

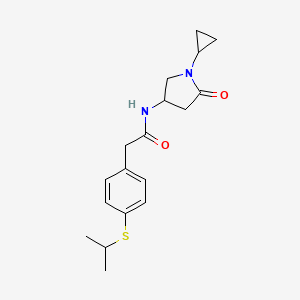

![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)

![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)